4-Amino-2'-methylbiphenyl
Overview
Description
4-Amino-2’-methylbiphenyl is an organic compound with the molecular formula C13H13N. It is a derivative of biphenyl, where an amino group is attached to the fourth position of one phenyl ring and a methyl group is attached to the second position of the other phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-methylphenol have been found to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
These interactions can lead to changes in the target’s structure or function, potentially altering biochemical pathways .
Biochemical Pathways
Amines like 4-amino-2’-methylbiphenyl can potentially influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
For instance, increases in dose led to proportionate increases in the maximum blood substance concentration for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol .
Result of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have shown potent antibacterial activity against both gram-positive and gram-negative strains . They suggest a membrane perturbing as well as intracellular mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2’-methylbiphenyl typically involves the nitration of 2’-methylbiphenyl followed by reduction. The nitration process introduces a nitro group at the para position relative to the methyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production methods for 4-Amino-2’-methylbiphenyl often involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation can be employed for the reduction step, providing a more efficient and scalable approach .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2’-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding anilines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-Amino-2’-methylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Amino-2-methylphenol: Similar in structure but with a hydroxyl group instead of a second phenyl ring.
2-Amino-4-methylphenol: Another related compound with an amino group and a methyl group on a single phenyl ring.
Uniqueness: 4-Amino-2’-methylbiphenyl is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This makes it a valuable compound for various applications, particularly in the synthesis of more complex organic molecules.
Properties
IUPAC Name |
4-(2-methylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYQOTZDHUGJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036830 | |
Record name | 4-Amino-2'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-41-7 | |
Record name | 2′-Methyl[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2'-methylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2'-METHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QEH511E0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the radiolabeling method described in the research paper contribute to understanding the biological activity of 4-amino-2'-methylbiphenyl?
A2: The research paper describes the synthesis of 4-amino-2′-methylbiphenyl labeled with carbon-14 (14C), a radioactive isotope. This radiolabeling is a crucial tool in studying the absorption, distribution, metabolism, and excretion (ADME) of the compound within living organisms. By tracking the radioactive signal, researchers can determine how 4-amino-2′-methylbiphenyl interacts with tissues and organs, providing insights into its potential biological effects and mechanisms of action. This information is vital for evaluating the compound's potential health risks and guiding further research.
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